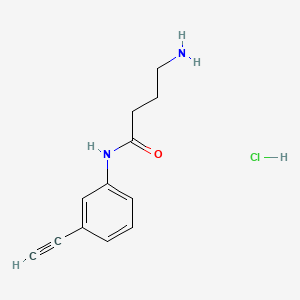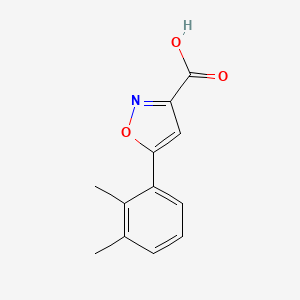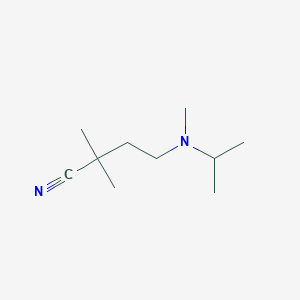
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is an organic compound that features a nitrile group attached to a butane backbone, with an isopropyl(methyl)amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with isopropyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. Advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
科学的研究の応用
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The isopropyl(methyl)amino group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2,2-Dimethylbutanenitrile: Lacks the isopropyl(methyl)amino substituent, resulting in different chemical properties and reactivity.
Isopropylamine: A simpler amine without the nitrile group, used in various industrial applications.
Methylamine: Another simple amine, differing in its substituents and reactivity.
Uniqueness
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is unique due to the combination of its nitrile and isopropyl(methyl)amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
2,2-dimethyl-4-[methyl(propan-2-yl)amino]butanenitrile |
InChI |
InChI=1S/C10H20N2/c1-9(2)12(5)7-6-10(3,4)8-11/h9H,6-7H2,1-5H3 |
InChIキー |
SCUBVRKRGSWLSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CCC(C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




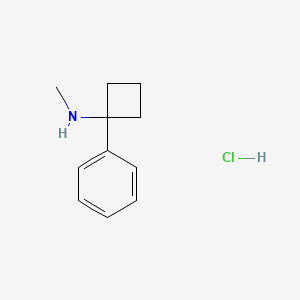


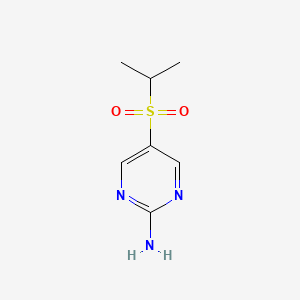
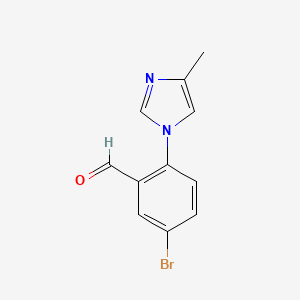
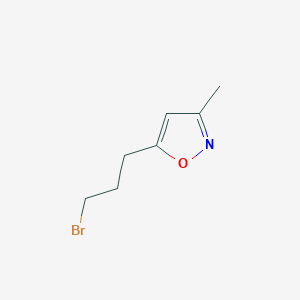
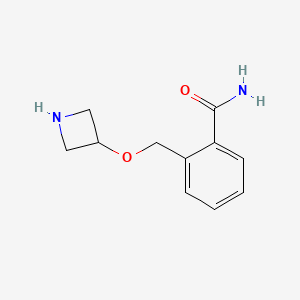
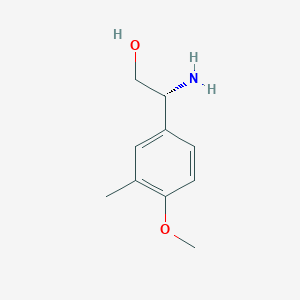

![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
